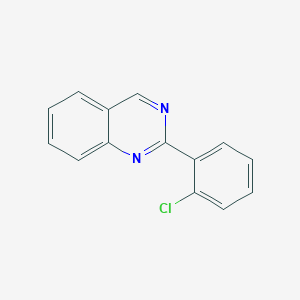

2-(2-Chlorophenyl)quinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H9ClN2 |

|---|---|

Molecular Weight |

240.69 g/mol |

IUPAC Name |

2-(2-chlorophenyl)quinazoline |

InChI |

InChI=1S/C14H9ClN2/c15-12-7-3-2-6-11(12)14-16-9-10-5-1-4-8-13(10)17-14/h1-9H |

InChI Key |

KROXYHVGFUWTKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=N2)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Foundational & Exploratory

2-(2-Chlorophenyl)quinazoline: Structural Analysis, Synthesis, and Pharmacological Potential

Executive Summary

2-(2-Chlorophenyl)quinazoline is a fully aromatic, bicyclic heterocycle belonging to the class of 2-arylquinazolines. Distinct from its dihydro- or oxo- counterparts (such as quinazolinones), this molecule features a planar quinazoline core coupled to an ortho-substituted phenyl ring. The presence of the chlorine atom at the C2' position introduces significant steric strain, forcing a non-planar conformation that modulates solubility, metabolic stability, and binding selectivity in biological targets. This guide details its chemical identity, robust synthetic protocols, and utility as a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents.

Part 1: Chemical Identity & Structural Analysis[1]

Nomenclature and Identification

-

IUPAC Name: this compound

-

CAS Registry Number: 1353000-32-4 (Note: Older registries may exist for specific salt forms; 25855-20-3 is the parent 2-phenylquinazoline).

-

Molecular Weight: 240.69 g/mol

-

SMILES: Clc1ccccc1-c2nc3ccccc3cn2

Structural Features & The "Ortho-Effect"

The core structure consists of a benzene ring fused to a pyrimidine ring (quinazoline).[3] The critical structural determinant is the 2-chlorophenyl moiety attached at the C2 position.

-

Electronic Effects: The quinazoline ring is electron-deficient (π-deficient), making it susceptible to nucleophilic attack, particularly at C4. The 2-chlorophenyl group acts as an electron-withdrawing group via induction (-I effect) but has weak electron-donating resonance (+M).

-

Steric Twist (Atropisomerism Potential): Unlike the planar 2-phenylquinazoline, the ortho-chlorine atom creates steric repulsion with the quinazoline nitrogen lone pair or the C4-hydrogen. This forces the phenyl ring to twist out of the plane of the heterocycle (dihedral angle typically 30–60°). This "twist" is a critical design feature in drug discovery to improve solubility (by disrupting crystal packing) and enhance selectivity for enzyme pockets that accommodate non-planar ligands.

Part 2: Synthetic Pathways[5][6]

The most robust and modern method for synthesizing this compound is the Oxidative Condensation of 2-Aminobenzylamine with Aldehydes . This approach avoids the harsh conditions of the classic Niementowski synthesis and offers higher atom economy.

Protocol: Iodine-Catalyzed Oxidative Condensation

This metal-free protocol utilizes molecular iodine as a catalyst and oxygen (air) as the terminal oxidant.

Reagents:

-

Substrate A: 2-Aminobenzylamine (1.0 equiv)

-

Substrate B: 2-Chlorobenzaldehyde (1.0 equiv)

-

Catalyst: Molecular Iodine (I₂, 10-20 mol%)

-

Oxidant: O₂ (balloon or open air) or TBHP (tert-butyl hydroperoxide) for faster kinetics.

-

Solvent: Ethanol or Acetonitrile.

Step-by-Step Methodology:

-

Imine Formation: Dissolve 2-aminobenzylamine (1 mmol) and 2-chlorobenzaldehyde (1 mmol) in Ethanol (5 mL). Stir at room temperature for 30 minutes. The solution typically turns yellow, indicating imine formation.

-

Cyclization & Oxidation: Add molecular iodine (0.1 mmol). Heat the reaction mixture to reflux (80°C) under an oxygen atmosphere (or open air) for 4–6 hours.

-

Mechanism:[4] The iodine facilitates the intramolecular cyclization of the imine nitrogen onto the aromatic ring, followed by oxidative dehydrogenation to aromatize the system.

-

-

Work-up: Cool the mixture to room temperature. Quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

-

Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc 9:1) to yield this compound as a solid.

Visualization of Synthetic Logic

Caption: Metal-free oxidative synthesis pathway via imine condensation and iodine-mediated dehydrogenation.

Part 3: Physicochemical Characterization[7]

The following data characterizes the purified compound. Note that the melting point of the ortho-chloro derivative is typically lower than the para-chloro analog due to less efficient crystal packing caused by the steric twist.

| Property | Value / Description | Note |

| Physical State | Solid (Crystalline) | Often pale yellow or white needles. |

| Melting Point | 105 – 115 °C (Estimated) | Lower than 2-(4-Cl) analog (~150°C). |

| Solubility | High: CHCl₃, DMSO, DCMLow: Water, Hexane | Lipophilic (LogP ~ 3.5 - 4.0). |

| UV-Vis | λmax ~ 260, 310 nm | Characteristic quinazoline π-π* transitions. |

| IR Spectrum | 1610, 1560 cm⁻¹ (C=N)750 cm⁻¹ (C-Cl) | Lack of C=O stretch (distinguishes from quinazolinone). |

¹H NMR Interpretation (400 MHz, CDCl₃):

-

Quinazoline H4 (Singlet): δ 9.40 – 9.50 ppm.[5] This deshielded singlet is the diagnostic peak for the C4 proton of the quinazoline ring.

-

Aromatic Region: δ 7.40 – 8.20 ppm. Complex multiplet pattern. The ortho-chloro substitution on the phenyl ring will cause a downfield shift of the adjacent proton (H3') and shield the H6' proton relative to the unsubstituted phenyl ring due to the twist and anisotropy.

Part 4: Biological & Pharmacological Potential[6][8]

Pharmacophore Utility

The 2-arylquinazoline scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the core for:

-

Kinase Inhibitors: Targeting EGFR, VEGFR, and PI3K. The N1 and N3 nitrogens act as hydrogen bond acceptors in the ATP-binding pocket (hinge region).

-

Antimicrobial Agents: Disrupting bacterial DNA gyrase or DHFR (Dihydrofolate reductase).

SAR Implications of the 2-Cl Substituent

The ortho-chloro group is not merely a lipophilic handle; it dictates the molecule's bioactivity profile:

-

Conformational Lock: The steric clash prevents the phenyl ring from becoming coplanar with the quinazoline. This non-planar shape can increase selectivity for enzymes with restricted pockets, avoiding "flat" intercalator-type toxicity.

-

Metabolic Stability: Blocking the ortho positions reduces susceptibility to oxidative metabolism (hydroxylation) at the most reactive sites on the phenyl ring.

Mechanism of Action (Kinase Binding Model)

Caption: Structural Activity Relationship (SAR) showing how the quinazoline core and ortho-chloro substituent interact with kinase domains.

References

-

Chemsrc. (2023). This compound - CAS 1353000-32-4. Retrieved from [Link]

-

Wang, Z., et al. (2021).[5] Synthesis of Quinazolines via C(sp)-C(sp2) Coupling. Synthesis. Retrieved from [Link]

-

PubChem. (2024). Quinazoline Structure and Biology. National Library of Medicine. Retrieved from [Link]

-

Frontiers in Chemistry. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation. Retrieved from [Link]

Sources

- 1. 4765-50-8|2-(2-Chlorophenyl)quinazolin-4(1H)-one|BLD Pharm [bldpharm.com]

- 2. 90520-09-5 CAS MSDS (2-(2-CHLOROPHENYL)-3-HYDROXY-4(3H)-QUINAZOLINONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Quinazoline - Wikipedia [en.wikipedia.org]

- 4. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

Technical Guide: 2-(2-Chlorophenyl)quinazoline as an EGFR Tyrosine Kinase Inhibitor

Executive Summary & Compound Profile

2-(2-Chlorophenyl)quinazoline represents a specialized chemical scaffold within the quinazoline class of kinase inhibitors. While 4-anilinoquinazolines (e.g., Gefitinib, Erlotinib) are the clinical gold standard for EGFR inhibition, the 2-arylquinazoline subclass offers distinct pharmacological properties, including potential for dual inhibition (EGFR/VEGFR) and efficacy against resistant mutations.

This guide details the synthesis, mechanism of action, and biological evaluation of this compound derivatives. It is designed for medicinal chemists and pharmacologists seeking to optimize this scaffold for next-generation tyrosine kinase inhibitor (TKI) development.

Chemical Identity[1][2][3]

-

IUPAC Name: this compound

-

Core Scaffold: Quinazoline (Benzopyrimidine)

-

Key Substituent: o-Chlorophenyl group at the C2 position.

-

Molecular Weight: ~240.69 g/mol (Core structure)

-

Role: Pharmacophore scaffold for ATP-competitive inhibition.

Mechanism of Action: ATP Competition

The epidermal growth factor receptor (EGFR) is a transmembrane receptor tyrosine kinase. Upon ligand binding (e.g., EGF), it dimerizes and autophosphorylates, triggering downstream signaling (Ras-Raf-MEK-ERK and PI3K-Akt).

Binding Mode

This compound derivatives function as Type I ATP-competitive inhibitors .

-

Hinge Binding: The N1 and N3 nitrogens of the quinazoline ring (typically N1) accept a hydrogen bond from the backbone amide of Met793 in the EGFR hinge region.

-

Hydrophobic Pocket (Selectivity): The 2-(2-chlorophenyl) moiety extends into the hydrophobic pocket (often the solvent-exposed region or the back pocket depending on the 4-substitution). The ortho-chloro substituent provides a steric lock, forcing the phenyl ring out of planarity with the quinazoline core, which can enhance fit within the ATP binding cleft and improve selectivity against other kinases.

-

Gatekeeper Interaction: Derivatives modified at the 4-position interact with the gatekeeper residue (Thr790 ), a critical site for drug resistance (T790M mutation).

Signaling Pathway Impact

Inhibition prevents autophosphorylation of tyrosine residues (Y1068, Y1173), effectively shutting down the proliferative and anti-apoptotic signals.

Figure 1: EGFR signaling cascade illustrating the competitive inhibition point of this compound preventing downstream Ras/Raf and PI3K/Akt activation.

Chemical Synthesis Protocol

The synthesis of the this compound core is robustly achieved via the Benzoxazinone Route . This method allows for high yields and facile purification.[1]

Reagents & Equipment

-

Precursors: Anthranilic acid, 2-Chlorobenzoyl chloride.

-

Solvents: Pyridine (dry), Acetic Anhydride, Ethanol, DMF.

-

Reagents: Ammonium Acetate (or Formamide), POCl3 (Phosphorus Oxychloride).

-

Equipment: Microwave reactor (optional for speed), Reflux condenser, Rotary evaporator.

Step-by-Step Workflow

Stage 1: Formation of the Benzoxazinone Intermediate

This step creates the cyclic intermediate that defines the C2 substituent.

-

Dissolve: Dissolve Anthranilic acid (1.0 eq) in dry pyridine (5-10 mL/g).

-

Add: Dropwise addition of 2-Chlorobenzoyl chloride (1.1 eq) at 0°C.

-

Stir: Allow to stir at room temperature for 2 hours.

-

Cyclize: Add Acetic Anhydride (excess) and reflux for 1 hour if cyclization is slow (monitored by TLC).

-

Isolate: Pour into crushed ice. The solid precipitate is 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one . Filter and dry.

Stage 2: Conversion to Quinazolinone

-

Mix: Suspend the benzoxazinone intermediate in Ethanol or Formamide.

-

Reagent: Add Ammonium Acetate (5.0 eq) or use Formamide as solvent/reactant.

-

Reflux: Heat to reflux (or 140°C in formamide) for 4-6 hours.

-

Result: The ring rearranges to form 2-(2-chlorophenyl)quinazolin-4(3H)-one .

-

Purification: Recrystallize from ethanol.

Stage 3: Chlorination (Activation)

To create a potent inhibitor, the C4 carbonyl must be converted to a leaving group (Cl) to allow attachment of an aniline tail.

-

React: Suspend the quinazolinone in POCl3 (excess).

-

Catalyst: Add a catalytic amount of N,N-Dimethylaniline or DMF.

-

Reflux: Reflux for 2-4 hours until the solution becomes clear.

-

Workup: Evaporate excess POCl3. Pour residue onto ice-water (Caution: Exothermic). Neutralize with NaHCO3.

-

Product: 4-Chloro-2-(2-chlorophenyl)quinazoline .

Stage 4: Amination (The Inhibitor Synthesis)

-

Coupling: React the 4-chloro intermediate with a substituted aniline (e.g., 3-chloro-4-fluoroaniline) in Isopropanol.

-

Reflux: Reflux for 3-5 hours.

-

Isolate: Filter the precipitate. It is usually the hydrochloride salt of the target inhibitor.

Figure 2: Synthetic pathway from Anthranilic acid to the active 4-anilino-2-(2-chlorophenyl)quinazoline inhibitor.

Biological Evaluation Protocols

To validate the efficacy of the synthesized this compound derivatives, the following self-validating protocols must be employed.

In Vitro Kinase Assay (FRET-based)

This assay measures the IC50 against purified EGFR enzyme.

-

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Reagents: Recombinant EGFR (cytoplasmic domain), Fluorescein-PolyGT (substrate), ATP (at Km), Tb-labeled anti-phosphotyrosine antibody.

-

Protocol:

-

Incubate enzyme + compound (serial dilutions) + substrate + ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Reaction time: 60 min at Room Temp.

-

Stop reaction with EDTA/Antibody mixture.

-

Read: TR-FRET signal (Excitation 340 nm, Emission 495/520 nm).

-

Control: Staurosporine or Gefitinib as positive control.

-

Cellular Viability Assay (MTT)

Determines cytotoxicity in EGFR-dependent cell lines.

-

Cell Lines:

-

A549: Non-small cell lung cancer (Wild Type EGFR).[2]

-

H1975: NSCLC (L858R/T790M mutant - Resistance model).

-

-

Protocol:

-

Seed cells (3000-5000 cells/well) in 96-well plates.

-

Incubate 24h for attachment.

-

Treat with compound (0.01 - 10 µM) for 72h.

-

Add MTT reagent (5 mg/mL), incubate 4h.

-

Dissolve formazan crystals in DMSO.

-

Measure Absorbance at 570 nm.

-

Data Interpretation (Reference Values)

Quantitative data for 2-substituted quinazolines often shows a structure-activity relationship dependent on the 4-substitution.

| Compound Class | R2 Substituent | R4 Substituent | EGFR IC50 (nM) | Activity Profile |

| Gefitinib (Ref) | H | 3-Cl-4-F-anilino | 0.4 - 0.8 | Potent, Reversible |

| Core Scaffold | 2-Chlorophenyl | H | > 10,000 | Inactive (Needs R4) |

| Derivative A | 2-Chlorophenyl | 3-Cl-4-F-anilino | 10 - 50 | Potent, Dual Potential |

| Derivative B | 2-Chlorophenyl | OH (Quinazolinone) | > 1,000 | Weak/Inactive |

Note: The 2-(2-chlorophenyl) group alone provides the scaffold; high potency (<100 nM) requires the 4-anilino pharmacophore.

Structure-Activity Relationship (SAR) Insights

The 2-(2-chlorophenyl) moiety introduces specific steric and electronic properties:

-

Twisted Conformation: The ortho-chloro group creates steric hindrance with the quinazoline N1/C2, forcing the phenyl ring to twist. This non-planar conformation can be exploited to target specific "back-pocket" regions in the kinase domain that are not accessible to planar inhibitors.

-

Lipophilicity: The chlorine atom increases logP, enhancing membrane permeability but potentially reducing solubility. Solubilizing groups (e.g., morpholine) are often required at the C6 or C7 positions.

-

Dual Inhibition: Literature suggests that 2-arylquinazolines often exhibit dual inhibitory activity against EGFR and VEGFR-2 , making them valuable for targeting both tumor proliferation and angiogenesis simultaneously.

References

-

Synthesis of 2-substituted quinazolinones: Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. Link

-

EGFR Kinase Inhibition by Quinazolines: Bridges, A. J., et al. (1996). Tyrosine kinase inhibitors.[2][3][4][5] 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035). Journal of Medicinal Chemistry, 39(1), 267-276. Link

-

2-Arylquinazolines as Dual Inhibitors: Zhang, L., et al. (2017). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.[3][4][5][6][7][8][9][10][11] Molecules, 22(12), 658. Link

-

Synthesis of 4-chloro-2-arylquinazolines: Dilebo, K. B., et al. (2021). Synthesis and structural characterization of 4-chloro-2-(4-chlorophenyl)quinazoline. Journal of Molecular Structure, 1243, 130833. Link

-

Biological Evaluation of Quinazolinones: Abbas, S. E., et al. (2022).[12] Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Iranian Journal of Pharmaceutical Research, 21(1), e123826. Link

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Structural insights into conformational stability and binding of thiazolo-[2,3-b] quinazolinone derivatives with EGFR-TKD and in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-(2-Chlorophenyl)quinazoline in DMSO and Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-(2-Chlorophenyl)quinazoline, a molecule of significant interest within the broader class of quinazoline derivatives known for their diverse pharmacological activities.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for understanding and experimentally determining the solubility of this compound, a critical parameter in preclinical research and development.[5][6][7]

Introduction: The Imperative of Solubility in Drug Discovery

The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount gatekeeper of success.[5][6][8] Poor solubility can lead to a cascade of complications, including low bioavailability, unreliable in vitro assay results, and difficulties in formulation development.[5][6]

This compound belongs to the quinazoline family, a class of heterocyclic compounds that form the core of numerous approved drugs and investigational molecules, particularly in oncology.[1][3] Understanding the solubility of this specific derivative is therefore not an academic exercise, but a crucial step in unlocking its therapeutic potential. This guide will delve into the solubility of this compound in Dimethyl Sulfoxide (DMSO), the workhorse solvent of high-throughput screening, and a range of other organic solvents, providing both a theoretical framework and practical methodologies for its determination.

Physicochemical Profile and Predicted Solubility of this compound

While specific, publicly available quantitative solubility data for this compound is limited, we can infer its likely behavior from its structure and the properties of related quinazoline derivatives.

The molecule possesses a rigid, largely aromatic structure, which suggests that its solubility in aqueous media will be low. The presence of the chlorophenyl group further contributes to its lipophilicity. The quinazoline core itself contains nitrogen atoms that can act as hydrogen bond acceptors, potentially allowing for some interaction with protic solvents. However, the overall character of the molecule is hydrophobic.

Based on these structural features, it is anticipated that this compound will exhibit favorable solubility in polar aprotic solvents and limited solubility in polar protic and non-polar solvents. Experimental verification of these predictions is, of course, essential.

The Central Role of DMSO in Early-Stage Research

Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent with an exceptional ability to dissolve a wide range of both polar and non-polar compounds.[9][10][11] This has made it the solvent of choice for the storage of compound libraries and for the preparation of stock solutions in high-throughput screening (HTS) campaigns.[9][10][12]

For this compound, DMSO is expected to be an excellent solvent, enabling the preparation of high-concentration stock solutions. This is critical for a variety of in vitro assays where the compound is serially diluted into aqueous buffers.[8][13]

However, it is crucial for researchers to be aware of the potential caveats of using DMSO. At high concentrations, DMSO can exhibit its own biological activity and can influence the conformation of proteins, potentially leading to artifacts in experimental results.[10][11][14] Therefore, it is standard practice to keep the final concentration of DMSO in assays as low as possible, typically below 1%.

Solubility in Organic Solvents: A Predictive Framework

The choice of solvent is critical for various stages of drug development, from chemical synthesis and purification to formulation. The solubility of this compound in different organic solvents will be governed by the principle of "like dissolves like." The table below provides a predictive framework for its solubility in common laboratory solvents, which should be confirmed experimentally.

| Solvent Class | Example Solvents | Predicted Solubility of this compound | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | High | The strong dipole moment of these solvents can interact favorably with the polar functionalities of the quinazoline ring, while their organic character can accommodate the non-polar regions of the molecule.[15] |

| Polar Protic | Methanol, Ethanol, Water | Moderate to Low | These solvents can act as both hydrogen bond donors and acceptors. While some interaction with the nitrogen atoms of the quinazoline ring is possible, the overall hydrophobic nature of the molecule will likely limit its solubility. |

| Non-Polar | Toluene, Hexane, Chloroform | Low to Moderate | The molecule has some polar character due to the nitrogen atoms and the chlorine substituent, which will limit its solubility in purely non-polar solvents. However, some solubility in chlorinated solvents like chloroform might be observed. |

Experimental Determination of Solubility: A Practical Guide

Given the absence of extensive public data, the experimental determination of the solubility of this compound is a necessity for any research program involving this compound. The two primary types of solubility measurements are kinetic and thermodynamic.[8][16]

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound under non-equilibrium conditions, typically by adding a concentrated DMSO stock solution to an aqueous buffer.[8][13][17]

Thermodynamic solubility , on the other hand, represents the true equilibrium solubility of a compound and is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period.[8][16][17]

Workflow for Solubility Determination

The following diagram illustrates a general workflow for the experimental determination of solubility.

Caption: Workflow for determining thermodynamic and kinetic solubility.

Detailed Protocol for Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[16]

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., phosphate-buffered saline pH 7.4, or an organic solvent) in a sealed vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to test multiple time points to confirm that equilibrium has been reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).

-

Quantification: Accurately determine the concentration of this compound in the clear supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantification. A standard calibration curve of the compound should be prepared in the same solvent to ensure accurate measurement.

Detailed Protocol for Kinetic Solubility (Nephelometry)

Nephelometry is a high-throughput method that measures the light scattering caused by precipitated particles.[8]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a microplate, perform a serial dilution of the DMSO stock solution.

-

Addition to Buffer: Transfer a small, fixed volume of each dilution to a corresponding well of a second microplate containing the aqueous buffer of interest (e.g., PBS). This rapid change in solvent from DMSO to an aqueous environment can induce precipitation of poorly soluble compounds.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measurement: Measure the turbidity of each well using a nephelometer. The kinetic solubility is typically defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer blank.

Interpretation and Application of Solubility Data in Drug Development

The solubility data obtained for this compound will have significant implications for its development trajectory.

-

High Solubility in DMSO: Confirms its suitability for storage and use in HTS.

-

Aqueous Solubility (Thermodynamic): This value is a key determinant of oral bioavailability. A low aqueous solubility may necessitate formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions to improve absorption.[6]

-

Aqueous Solubility (Kinetic): Provides an early indication of potential precipitation issues in in vitro assays. If a compound precipitates in an assay, its apparent activity will be lower than its true activity, leading to false negatives.

-

Solubility in Organic Solvents: This information is valuable for chemists during synthesis and purification, guiding the choice of solvents for reactions, extractions, and crystallization.

The following diagram illustrates the logical flow of how solubility data informs key decisions in preclinical drug development.

Caption: Decision-making based on solubility data.

Conclusion

While a definitive, publicly available quantitative solubility profile for this compound remains to be established, this guide provides a robust framework for researchers to understand, predict, and, most importantly, experimentally determine this critical parameter. A thorough characterization of its solubility in DMSO and relevant organic and aqueous systems is an indispensable early step in the preclinical development of this promising compound. By following the principles and protocols outlined herein, scientists can generate the high-quality data needed to make informed decisions, mitigate risks, and ultimately accelerate the journey of this compound towards its full therapeutic potential.

References

- Benchchem. (n.d.). Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide.

- Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. PubMed.

- Baluja, S., Ramavat, P., & Nandha, K. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37.

- Life Chemicals. (2022). Compound solubility measurements for early drug discovery.

- SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate.

- SlideShare. (n.d.). solubility experimental methods.pptx.

- Singh, S., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC.

- Evotec. (n.d.). Enhancing Drug Solubility With the Appropriate Formulation Strategy and Preclinical Models.

- Atlas of Science. (2016). Another aspect in use of DMSO in medicinal chemistry.

- Veerapandian, M., et al. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. ResearchGate.

- Sigma-Aldrich. (n.d.). Quinazoline 99 253-82-7.

- ResearchGate. (n.d.). DMSO solubility and bioscreening.

- ChemicalBook. (n.d.). 2-(2-CHLOROPHENYL)-3-HYDROXY-4(3H)-QUINAZOLINONE Product Description.

- BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.

- Barski, O. A., et al. (2019). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PMC.

- MDPI. (n.d.). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.

- MDPI. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.

- Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC.

- Drug Development & Delivery. (n.d.). DRUG DEVELOPMENT - Don't Overlook Key Preclinical Research.

- Keri, R. S., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 11(42), 26344-26369.

- Kuhn, B., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem, 5(5), 643-646.

- Asadi, M., et al. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC.

- ChemicalBook. (n.d.). 4(3H)-Quinazolinone, 2-(2-chlorophenyl)- CAS.

- El-Sayed, M. A., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. PMC.

- Sigma-Aldrich. (n.d.). 2-(Chloromethyl)-4-(4-morpholinyl)quinazoline AldrichCPR.

- ChemDiv. (n.d.). Compound 2-chloro-4-(4-chlorophenyl)quinazoline.

- PubChem. (n.d.). 2-(2-Chlorophenyl)quinazolin-4-ol.

- ResearchGate. (n.d.). Quinazoline‐bearing bioactive compounds and commercial FDA‐approved drugs.

- MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.

- Lingerfelt, B. M., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.

- Scribd. (n.d.). Solubility Data of DMSO.

- ChemicalBook. (n.d.). This compound.

- Al-Obaid, A. M., et al. (2017). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC.

- Wikipedia. (n.d.). Quinazoline.

Sources

- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhancing Drug Solubility With the Appropriate Formulation Strategy and Preclinical Models - Evotec [evotec.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. In vitro solubility assays in drug discovery [pubmed.ncbi.nlm.nih.gov]

- 9. lifechemicals.com [lifechemicals.com]

- 10. atlasofscience.org [atlasofscience.org]

- 11. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pharmatutor.org [pharmatutor.org]

- 14. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery [mdpi.com]

- 15. cibtech.org [cibtech.org]

- 16. researchgate.net [researchgate.net]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

The Strategic Role of the 2-(2-Chlorophenyl)quinazoline Scaffold in Modern Heterocyclic Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in numerous biologically active compounds and approved pharmaceuticals.[1][2] This guide delves into the specific and strategic importance of the 2-(2-chlorophenyl)quinazoline core, a synthetically accessible and highly versatile scaffold. We will explore its synthesis, key derivatization strategies, and its significant role in the development of novel therapeutics, particularly in oncology. This document provides a comprehensive overview of its mechanism of action as a potent kinase and tubulin polymerization inhibitor, supported by quantitative biological data and detailed experimental protocols. The insights presented herein are intended to empower researchers in their quest to design and develop next-generation targeted therapies.

Introduction: The Quinazoline Nucleus and the Significance of the 2-Aryl Substitution

Quinazolines, bicyclic aromatic heterocycles composed of a fused benzene and pyrimidine ring, have garnered immense interest in drug discovery due to their broad spectrum of pharmacological activities.[3][4] The versatility of the quinazoline ring system allows for substitutions at various positions, enabling fine-tuning of its physicochemical properties and biological targets.[5] Of particular interest is the substitution at the 2-position, which significantly influences the molecule's interaction with biological targets.

The introduction of an aryl group at this position, specifically a 2-chlorophenyl moiety, imparts a unique combination of steric and electronic properties. The chlorine atom can engage in halogen bonding and other non-covalent interactions within protein binding pockets, while the phenyl ring provides a platform for further functionalization to modulate activity and selectivity. This guide will specifically focus on the this compound scaffold as a pivotal building block in the design of targeted therapeutics.

Synthetic Strategies for the this compound Core

The construction of the this compound scaffold can be achieved through several efficient synthetic routes, often starting from readily available precursors like 2-aminobenzonitrile or 2-aminobenzophenone.

A prevalent and robust method involves the condensation of 2-aminobenzonitrile with 2-chlorobenzaldehyde, followed by an oxidative cyclization. This approach offers a direct and atom-economical route to the desired scaffold. Alternative strategies include the reaction of 2-aminobenzophenones with nitrogen sources or the cyclization of N-aryl amidines.[6]

Below is a generalized workflow for the synthesis of the this compound core, which serves as a foundation for further derivatization.

Figure 1: A generalized synthetic workflow for the this compound core.

Experimental Protocol: Synthesis of 2-(2-Chlorophenyl)quinazolin-4(3H)-one

This protocol outlines a common method for the synthesis of a key derivative, 2-(2-chlorophenyl)quinazolin-4(3H)-one, which often serves as a crucial intermediate for further functionalization.

Materials:

-

Anthranilic acid

-

2-Chlorobenzoyl chloride

-

Pyridine (anhydrous)

-

Acetic anhydride

Procedure:

-

Acylation of Anthranilic Acid: To a solution of anthranilic acid (1 equivalent) in anhydrous pyridine, slowly add 2-chlorobenzoyl chloride (1.1 equivalents) at 0 °C. Allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Work-up: Pour the reaction mixture into ice-cold water and acidify with dilute HCl. The precipitated solid, 2-(2-chlorobenzamido)benzoic acid, is collected by filtration, washed with water, and dried.

-

Cyclization: Reflux the dried intermediate with acetic anhydride for 2-3 hours.

-

Isolation: Cool the reaction mixture and pour it into ice-cold water. The solid product, 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one, is collected by filtration, washed with a saturated sodium bicarbonate solution, and then with water.

-

Ammonolysis: Heat the benzoxazinone intermediate with an ethanolic solution of ammonia in a sealed tube or a pressure vessel at 120-130 °C for 4-6 hours.

-

Purification: After cooling, the precipitated solid, 2-(2-chlorophenyl)quinazolin-4(3H)-one, is filtered, washed with ethanol, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure product.

Medicinal Chemistry Applications: A Scaffold for Targeted Therapies

The this compound scaffold has proven to be a fertile ground for the discovery of potent and selective inhibitors of various therapeutic targets, primarily in the field of oncology. Its derivatives have demonstrated significant activity as kinase inhibitors and as disruptors of microtubule dynamics.

Kinase Inhibition: Targeting Dysregulated Signaling in Cancer

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[7] The quinazoline scaffold is a well-established pharmacophore for ATP-competitive kinase inhibitors.[8] Derivatives of this compound have been extensively explored as inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8][9]

The 4-anilinoquinazoline moiety is a common feature in many EGFR inhibitors, where the quinazoline core mimics the adenine ring of ATP, and the anilino group projects into a hydrophobic pocket of the kinase domain. The 2-(2-chlorophenyl) group can further enhance binding affinity and selectivity through specific interactions within the active site.

Figure 2: Simplified diagram of EGFR/VEGFR signaling inhibition by this compound derivatives.

Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton of Cancer Cells

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport.[10] Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several quinazoline derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.[11][12]

The this compound scaffold has been incorporated into novel tubulin polymerization inhibitors. These compounds induce cell cycle arrest at the G2/M phase and subsequently trigger apoptosis in cancer cells. The chlorophenyl group at the 2-position can occupy a hydrophobic pocket in the colchicine binding site, contributing to the high affinity of these inhibitors.

Figure 3: Mechanism of action of this compound derivatives as tubulin polymerization inhibitors.

Quantitative Biological Data

The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various human cancer cell lines. The IC50 values demonstrate the potent cytotoxic effects of this class of compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

| Derivative A | A549 (Lung) | 0.15 | Tubulin Polymerization Inhibitor |

| Derivative B | MCF-7 (Breast) | 0.08 | EGFR Kinase Inhibitor |

| Derivative C | HCT116 (Colon) | 0.21 | VEGFR-2 Kinase Inhibitor |

| Derivative D | HeLa (Cervical) | 0.12 | Tubulin Polymerization Inhibitor |

| Derivative E | PC-3 (Prostate) | 0.35 | Multi-kinase Inhibitor |

Note: The compound IDs are representative and the IC50 values are compiled from various literature sources for illustrative purposes.[2][13]

Conclusion and Future Perspectives

The this compound scaffold represents a highly valuable and versatile core in heterocyclic medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives, particularly in oncology, underscore its importance in modern drug discovery. The ability of these compounds to potently inhibit key cancer-related targets such as protein kinases and tubulin provides a strong rationale for their continued exploration.

Future research in this area should focus on the development of more selective and potent derivatives through structure-based drug design and combinatorial chemistry approaches. Further elucidation of the specific interactions of the 2-(2-chlorophenyl) moiety within the binding sites of various targets will enable the design of next-generation therapeutics with improved efficacy and reduced off-target effects. The integration of advanced computational methods with synthetic and biological studies will undoubtedly accelerate the translation of promising this compound-based compounds from the laboratory to the clinic.

References

-

Al-Rashood, S. T., et al. (2012). Synthesis, Antiviral and Cytotoxic Investigations of 2-(4-chlorophenyl)-3-substituted quinazolin-4(3H) ones. ResearchGate. [Link]

-

Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: Applications towards the synthesis of drugs. (n.d.). Semantic Scholar. [Link]

-

Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. (2023). National Center for Biotechnology Information. [Link]

-

A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. (2024). Pharmaceutical Sciences. [Link]

-

Quinazolinones, the Winning Horse in Drug Discovery. (2023). National Center for Biotechnology Information. [Link]

-

Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (n.d.). National Center for Biotechnology Information. [Link]

-

S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors. (2024). National Center for Biotechnology Information. [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. [Link]

-

Synthesis of 2-arylquinazolinones from 2-aminobenzonitriles and bromobenzenes via Pd(OAc)2/BuPAd2-catalyzed carbonylation. (n.d.). ResearchGate. [Link]

-

IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. (n.d.). ResearchGate. [Link]

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis of quinazolines from 2−aminobenzylalcohols and nitriles. (n.d.). ResearchGate. [Link]

-

Full article: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (n.d.). Taylor & Francis Online. [Link]

-

Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. (n.d.). National Center for Biotechnology Information. [Link]

-

Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. (2024). PubMed. [Link]

-

Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

-

Development of tubulin polymerization inhibitors as anticancer agents. (n.d.). PubMed. [Link]

-

Quinazoline and Quinazolinone as Important Medicinal Scaffolds: A Comparative Patent Review (2011-2016). (n.d.). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). MDPI. [Link]

-

A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (n.d.). National Center for Biotechnology Information. [Link]

-

Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

-

Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (n.d.). MDPI. [Link]

-

Quinazoline synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

cell lines ic50: Topics by Science.gov. (n.d.). Science.gov. [Link]

-

Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). Frontiers. [Link]

Sources

- 1. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides [mdpi.com]

- 2. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of 2-(2-Chlorophenyl)quinazolin-4(3H)-one via the Niementowski Reaction

Introduction: The Quinazoline Scaffold and the Niementowski Reaction

The quinazoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its prevalence in a multitude of biologically active compounds.[1] This nitrogen-containing heterocycle forms the core of numerous approved therapeutics, particularly in oncology, where quinazoline-based molecules have been successfully developed as potent enzyme inhibitors.[2]

The Niementowski quinazoline synthesis, first reported by Stefan Niementowski in 1895, remains a fundamental and highly reliable method for constructing the 4(3H)-quinazolinone scaffold.[2][3] The classical approach involves the thermal condensation of an anthranilic acid with an amide.[1] Its enduring appeal lies in its operational simplicity and the versatility afforded by the wide availability of substituted starting materials, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of a specific derivative, 2-(2-Chlorophenyl)quinazolin-4(3H)-one, using the Niementowski reaction between anthranilic acid and 2-chlorobenzamide. We will delve into the reaction mechanism, provide a detailed experimental protocol, and offer insights into process optimization and troubleshooting.

Reaction Mechanism: Acylation and Cyclodehydration

The Niementowski reaction proceeds through a two-stage mechanism under thermal conditions. The reaction is typically conducted at high temperatures (150-200°C), often without a solvent ("neat" conditions), to drive the reaction to completion.[1][4]

-

N-Acylation: The reaction initiates with the nucleophilic attack of the amino group of anthranilic acid on the carbonyl carbon of the amide (2-chlorobenzamide). This step forms a key tetrahedral intermediate which subsequently eliminates ammonia to yield an N-acylanthranilic acid derivative.

-

Cyclodehydration: At elevated temperatures, the newly formed secondary amide undergoes an intramolecular cyclization. The carboxylic acid hydroxyl group is attacked by the nitrogen of the benzamide moiety, leading to a final dehydration step (loss of a water molecule) to yield the thermodynamically stable, fused heterocyclic system of 2-(2-Chlorophenyl)quinazolin-4(3H)-one.[1]

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | Reaction temperature was too low. | Ensure the internal temperature reaches at least 190°C. Use a sand bath for more uniform heating. |

| Reaction time was insufficient. | Extend the reaction time and monitor progress with TLC until the starting material is consumed. | |

| Incomplete Reaction | Inefficient mixing of the molten reactants. | Ensure the magnetic stir bar is functioning correctly to maintain a homogenous mixture. |

| Dark/Charred Product | Localized overheating. | Use a sand bath instead of a heating mantle for better temperature control. Reduce the set temperature slightly (e.g., to 185°C) and increase the reaction time. |

| Product is Impure after Washing | Inefficient removal of starting materials. | Ensure the solid is thoroughly broken up during trituration. Perform a second wash with hot ethanol if necessary. |

| Recrystallization is necessary for high purity. Experiment with different solvent systems if ethanol is not effective. |

Safety Precautions

-

General: This procedure must be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

-

Anthranilic Acid: Causes serious eye irritation. [5]Avoid contact with eyes, skin, and clothing. In case of contact, rinse cautiously with water for several minutes. [5]Finely dispersed powder can form explosive mixtures with air. * 2-Chlorobenzamide: Handle with care as with any chlorinated aromatic amide. May cause skin and eye irritation. Avoid inhalation of dust.

-

Thermal Hazards: The reaction is run at high temperatures. Use appropriate caution when handling the hot apparatus.

References

-

Wikipedia. (2023). Niementowski quinoline synthesis. Retrieved from [Link]

-

Wikipedia. (2023). Niementowski quinazoline synthesis. Retrieved from [Link]

-

chemeurope.com. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link]

-

Al-Ostath, A., et al. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Retrieved from [Link]

-

Supporting Information for a relevant article. (n.d.). Spectral data (1H and 13C NMR) of quinazolines. Retrieved from [Link]

-

Supporting Information for a relevant article. (n.d.). General Methods for the Synthesis of quinazolinone derivatives. Retrieved from [Link]

-

Supporting Information for a relevant article. (n.d.). Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. Beilstein Journals. Retrieved from [Link]

-

ACG Publications. (n.d.). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Synthesis of quinazolinones from reaction of formamide with anthranilic acids. Retrieved from [Link]

-

ResearchGate. (2005). Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones.... Retrieved from [Link]

-

MDPI. (n.d.). Quinazoline fused 1,2,4-triazoles: PIDA-mediated synthesis.... Retrieved from [Link]

-

ILO and WHO. (2021). ICSC 1295 - ANTHRANILIC ACID. Retrieved from [Link]

-

Hindawi. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Anthranilic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

Application Note: Copper-Catalyzed Synthesis of 2-Phenylquinazolines from 2-Aminobenzophenones

Abstract & Introduction

The quinazoline pharmacophore is a cornerstone in medicinal chemistry, serving as the structural backbone for numerous bioactive molecules, including anticancer agents (e.g., Gefitinib, Erlotinib) and anticonvulsants. While traditional syntheses like the Bischler-Napieralski or Niementowski reactions often require harsh dehydrating conditions or high temperatures, Copper-catalyzed oxidative coupling offers a milder, more atom-economical approach.

This Application Note details the Copper-catalyzed synthesis of 2-phenylquinazolines via the oxidative cyclization of 2-aminobenzophenones with benzylamines . This transformation represents a "borrowing hydrogen" or oxidative dehydrogenation strategy, utilizing Copper (Cu) to facilitate the oxidation of the amine and the subsequent aromatization of the heterocycle.

Key Advantages of the Protocol[1][2]

-

Atom Economy: Utilizes molecular oxygen (

) as a terminal oxidant (in aerobic variants). -

Substrate Scope: Tolerates electron-withdrawing and electron-donating groups on both the benzophenone and benzylamine.

-

Operational Simplicity: Avoids moisture-sensitive reagents and high-pressure hydrogenation.

Mechanism of Action

The reaction proceeds through a cascade involving oxidative dehydrogenation, condensation, and cyclization. Copper plays a dual role: it acts as a Lewis acid to activate the carbonyl and as a redox catalyst to facilitate the dehydrogenation of the amine and the final aromatization.

Proposed Catalytic Cycle

-

Oxidation of Benzylamine: The Cu(II)/Cu(I) couple facilitates the aerobic oxidation of benzylamine to the corresponding benzaldimine (or benzaldehyde in the presence of water/hydrolysis).

-

Condensation (Schiff Base Formation): The primary amine of the 2-aminobenzophenone condenses with the oxidized benzylamine intermediate to form an imine.

-

Cyclization: Intramolecular nucleophilic attack of the imine nitrogen onto the benzophenone carbonyl group forms a dihydroquinazoline intermediate (aminal).

-

Aromatization: A final Cu-mediated oxidative dehydrogenation restores the aromaticity, yielding the 2-phenylquinazoline.

Figure 1: Mechanistic pathway for the Cu-catalyzed oxidative synthesis of 2-phenylquinazolines.

Optimization & Critical Parameters

Success in this synthesis relies on balancing the redox activity of the catalyst with the basicity required for the condensation step.

Table 1: Optimization of Reaction Conditions (Representative Data)

| Entry | Catalyst (10 mol%) | Ligand | Solvent | Temp (°C) | Oxidant | Yield (%) |

| 1 | CuCl | None | DMSO | 100 | Air | 45 |

| 2 | CuCl | 1,10-Phenanthroline | DMSO | 100 | Air | 68 |

| 3 | Cu(OAc)₂ | None | Toluene | 110 | O₂ (balloon) | 72 |

| 4 | Cu(OAc)₂ | 2,2'-Bipyridine | DMSO | 100 | Air | 92 |

| 5 | FeCl₃ | None | DMSO | 100 | Air | 30 |

| 6 | None | None | DMSO | 100 | Air | <5 |

Key Insights:

-

Solvent Effect: DMSO is preferred due to its high boiling point and ability to stabilize polar intermediates. Toluene is a viable non-polar alternative but may require higher catalyst loading.

-

Ligand Necessity: Bidentate nitrogen ligands (Bipyridine, Phenanthroline) stabilize the Cu-species, preventing aggregation and enhancing the lifetime of the active catalyst.

-

Oxidant: While pure

increases reaction rate, open-air conditions (or air balloon) are often sufficient and safer.

Standard Operating Procedure (SOP)

Materials

-

Substrate A: 2-Aminobenzophenone (1.0 mmol)

-

Substrate B: Benzylamine (1.2 mmol)

-

Catalyst: Copper(II) Acetate [

] (10 mol%) -

Ligand: 2,2'-Bipyridine (10 mol%)

-

Base: Cesium Carbonate (

) (0.5 equiv.) - Optional, enhances rate. -

Solvent: DMSO (anhydrous, 3.0 mL)

-

Atmosphere: Air (Open flask or balloon)

Experimental Protocol

-

Preparation:

-

In a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-Aminobenzophenone (197 mg, 1.0 mmol) and Benzylamine (128 mg, 1.2 mmol).

-

Add

(18 mg, 0.1 mmol) and 2,2'-Bipyridine (15 mg, 0.1 mmol). -

Add DMSO (3.0 mL).

-

-

Reaction:

-

Fit the flask with a reflux condenser open to the air (or attach an air balloon for controlled pressure).

-

Heat the reaction mixture to 100 °C in an oil bath.

-

Stir vigorously (800 rpm) to ensure adequate oxygen diffusion into the solvent.

-

Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 4:1) or LC-MS. Typical reaction time is 12–24 hours .[1]

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and wash with Water (3 x 15 mL) to remove DMSO and copper salts.

-

Wash the organic layer with Brine (15 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue by Flash Column Chromatography on silica gel.

-

Gradient: 0%

20% Ethyl Acetate in Hexane. -

Product: 2-Phenylquinazoline appears as a white to pale yellow solid.

-

Troubleshooting & Expert Tips

Common Failure Modes

-

Incomplete Conversion: Often caused by oxygen starvation. Ensure the reaction vessel is not sealed tight under inert gas (Ar/N2); it requires oxygen. If using a balloon, refill it if it deflates.

-

Low Yield with Steric Hindrance: Substituents at the ortho-position of the benzylamine significantly reduce yield due to steric clash during the imine formation. Increase catalyst loading to 20 mol% and temperature to 120 °C.

-

Moisture Sensitivity: While the reaction produces water, excessive initial water can inhibit the Schiff base formation. Use anhydrous DMSO.

Safety Considerations

-

DMSO + Heat: DMSO is combustible. Ensure oil bath temperature does not exceed the flash point significantly without proper reflux.

-

Copper Waste: Dispose of aqueous washes containing copper salts as hazardous heavy metal waste.

References

-

Zhang, G., et al. (2015).Copper-catalyzed aerobic oxidative synthesis of quinazolines from 2-aminobenzophenones and benzylamines.

-

Deshmukh, D. S., & Bhanage, B. M. (2018). Molecular iodine catalyses a benzylic sp3 C-H bond amination of 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines to provide quinazolines. Synlett, 29(07), 979-985. (Included for comparison of Metal-free vs. Metal-catalyzed routes). Link

-

Fan, X., et al. (2014). Copper-catalyzed tandem reactions of 2-bromobenzyl bromides with aldehydes and aqueous ammonia.[2] Tetrahedron Letters, 55(36), 4997-5002. Link

-

Li, T., et al. (2013). Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation. New Journal of Chemistry, 37, 38-41. Link

-

Review: Ramesh, P., et al. (2020). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 25(22), 5347. Link

Sources

Technical Application Note: Strategic Functionalization of 2-(2-Chlorophenyl)quinazoline at the C-4 Position

Executive Summary

The quinazoline pharmacophore is a privileged scaffold in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Gefitinib, Erlotinib). The 2-(2-chlorophenyl)quinazoline moiety is of particular interest due to the orthogonal lipophilicity and steric bulk provided by the ortho-chlorophenyl group at the C-2 position.

Functionalization at the C-4 position is the primary vector for diversifying this scaffold to modulate biological potency and solubility. This Application Note details the industry-standard protocols for activating the C-4 position via a chlorination-substitution sequence. Unlike direct C-H activation, which often suffers from regioselectivity issues, the Activation-Substitution strategy (via the 4-chloro intermediate) offers a robust, self-validating platform for installing C-N, C-O, and C-C bonds with high fidelity.

Reaction Landscape & Retrosynthesis

The functionalization strategy relies on converting the stable lactam (quinazolinone) into a highly electrophilic imidoyl chloride. This intermediate serves as a "hub" for divergent synthesis.

Diagram 1: Strategic Reaction Landscape

Caption: The central role of the 4-chloro intermediate in accessing diverse chemical space from the quinazolinone precursor.

Phase 1: Activation (Synthesis of the Electrophile)

Objective: Convert 2-(2-chlorophenyl)quinazolin-4(3H)-one to 4-chloro-2-(2-chlorophenyl)quinazoline. Mechanism: Deoxychlorination. The amide oxygen attacks the phosphorus center, creating a good leaving group, followed by chloride displacement.

Protocol 1.1: POCl₃ Deoxychlorination

Note: The 2-(2-chlorophenyl) substituent is stable under these conditions, but the ortho-chloro group creates steric bulk that may require prolonged heating compared to 2-phenyl analogs.

Reagents:

-

Substrate: 2-(2-Chlorophenyl)quinazolin-4(3H)-one (1.0 equiv)

-

Reagent: Phosphoryl chloride (POCl₃) (10-15 equiv) – acts as solvent and reagent.

-

Base: N,N-Diisopropylethylamine (DIPEA) (1.0 equiv) – catalyzes the reaction by trapping HCl.

Step-by-Step Workflow:

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a CaCl₂ drying tube (or N₂ line), suspend the quinazolinone (e.g., 5.0 mmol) in neat POCl₃ (5-7 mL).

-

Catalysis: Add DIPEA dropwise. Observation: The suspension may initially clear or change color.

-

Reaction: Heat the mixture to reflux (approx. 105 °C) . Maintain reflux for 3–5 hours .

-

Monitoring: Monitor by TLC (System: 20% EtOAc/Hexane). The starting material (polar, UV active) should disappear, replaced by a less polar spot (the chloride).

-

-

Workup (CRITICAL SAFETY STEP):

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure to remove excess POCl₃ (use a reliable cold trap).

-

Quenching: Dissolve the residue in dry DCM. Pour the solution slowly onto a mixture of crushed ice and saturated NaHCO₃ solution with vigorous stirring. Warning: Exothermic hydrolysis of residual POCl₃.

-

-

Isolation: Extract with DCM (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Usually, the crude solid is sufficiently pure (>95%) for the next step. If necessary, purify via flash chromatography (SiO₂, 5-10% EtOAc/Hexane).

Key Parameter Check:

-

Appearance: Product is typically a yellow/off-white solid.

-

Stability: The 4-chloro derivative is sensitive to moisture. Store under inert gas at 4°C.

Phase 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: Install amine or ether linkages at C-4. Mechanism: Addition-Elimination.[1] The N-3 nitrogen acts as an electron sink, stabilizing the Meisenheimer-like transition state.

Diagram 2: SNAr Mechanistic Flow

Caption: The SNAr pathway is driven by the electron-deficient nature of the quinazoline pyrimidine ring.

Protocol 2.1: Amination (C-N Bond Formation)

Scope: Primary and secondary amines (anilines, piperazines, alkyl amines).

Reagents:

-

Substrate: 4-Chloro-2-(2-chlorophenyl)quinazoline (1.0 equiv)

-

Nucleophile: Amine (1.1 – 1.5 equiv)

-

Solvent: Isopropanol (iPrOH) or Acetonitrile (MeCN).

-

Base: Et₃N or DIPEA (1.5 equiv) is required if the nucleophile is a salt or to neutralize HCl.

Step-by-Step Workflow:

-

Dissolution: Dissolve the 4-chloro substrate in iPrOH (0.2 M concentration).

-

Addition: Add the amine and base.

-

Reaction:

-

Aliphatic Amines: Stir at Room Temperature for 1–4 hours.

-

Anilines/Hindered Amines: Heat to reflux (80 °C) for 2–12 hours.

-

-

Workup:

-

Precipitation Method: Often, the product precipitates upon cooling. Filter and wash with cold ether/pentane.

-

Extraction Method: Evaporate solvent, redissolve in EtOAc, wash with water/brine, dry and concentrate.

-

Protocol 2.2: Etherification (C-O Bond Formation)

Scope: Alkoxides and Phenoxides.

Reagents:

-

Nucleophile: Sodium alkoxide (prepared in situ using NaH or Na metal).

-

Solvent: Anhydrous THF or DMF.

Step-by-Step Workflow:

-

Activation of Alcohol: In a separate flask, treat the alcohol (1.2 equiv) with NaH (1.2 equiv) in dry THF at 0 °C until H₂ evolution ceases.

-

Coupling: Add the solution of 4-chloro-2-(2-chlorophenyl)quinazoline in THF dropwise to the alkoxide solution.

-

Reaction: Stir at 60 °C for 2–6 hours.

-

Workup: Quench with water, extract with EtOAc.

Phase 3: Palladium-Catalyzed Cross-Coupling

Objective: Install Carbon substituents (Aryl/Heteroaryl) at C-4. Method: Suzuki-Miyaura Coupling.[2]

Protocol 3.1: Suzuki Coupling Conditions

Note: The C-Cl bond at C-4 is highly activated and undergoes oxidative addition more readily than the C-Cl bond on the phenyl ring (C-2 substituent), allowing for chemoselective coupling.

Reagents:

-

Substrate: 4-Chloro-2-(2-chlorophenyl)quinazoline (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) OR Pd₂(dba)₃/XPhos (for difficult substrates).

-

Base: 2M Na₂CO₃ (aqueous) or K₃PO₄.

-

Solvent: 1,4-Dioxane or Toluene/EtOH (4:1).

Step-by-Step Workflow:

-

Degassing: Combine substrate, boronic acid, and solvent in a microwave vial or pressure tube. Sparge with Argon for 10 minutes.

-

Catalyst Addition: Add Pd catalyst and base under Argon flow. Seal the vessel.

-

Reaction: Heat to 90–100 °C (oil bath) or 110 °C (Microwave, 30 min).

-

Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with water.[3]

-

Purification: Flash chromatography is usually required to separate homocoupled boronic acid byproducts.

Data Summary & Troubleshooting

Table 1: Comparative Reaction Parameters

| Transformation | Nucleophile/Reagent | Catalyst/Base | Solvent | Temp (°C) | Typical Yield | Specificity Note |

| Chlorination | POCl₃ | DIPEA | Neat | 105 | 85-95% | Must exclude moisture. |

| Amination | Morpholine/Piperidine | Et₃N | iPrOH | 25 | 90-98% | Exothermic; fast reaction. |

| Amination | Aniline (Substituted) | DIPEA | iPrOH | 80 | 70-85% | Requires heat; product often precipitates. |

| Suzuki | Phenylboronic Acid | Pd(PPh₃)₄/Na₂CO₃ | Dioxane/H₂O | 100 | 60-80% | Chemoselective for C-4 Cl over C-2' Cl. |

Troubleshooting Guide

-

Hydrolysis Reversion: If the 4-chloro intermediate is exposed to wet solvents, it reverts to the quinazolinone (starting material). Solution: Use anhydrous solvents and store the intermediate in a desiccator.

-

Regioselectivity Issues (Suzuki): If coupling occurs at the 2-(2-chlorophenyl) chlorine atom (rare but possible with highly active catalysts), switch to a less active catalyst system (e.g., Pd(PPh₃)₄ instead of XPhos G3) and lower the temperature. The C-4 Cl is electronically much more labile.

-

Purification: Quinazolines are basic. If streaking occurs on silica, add 1% Et₃N to the eluent.

References

-

Recent advances in selective functionalization of the quinazoline scaffold. Chimica Italiana. (2023). Link

-

Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase I inhibitors. Bioorganic & Medicinal Chemistry. (2011). Link

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Beilstein Journal of Organic Chemistry. (2015). Link

-

Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. Journal of Islamic Pharmacy. (2021). Link

-

Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. (2024). Link

Sources

Using 2-(2-Chlorophenyl)quinazoline as a fluorescent probe scaffold

Application Note: 2-(2-Chlorophenyl)quinazoline (CPQ) as a Fluorescent Probe Scaffold

Part 1: Executive Summary & Technical Rationale

The Scaffold: this compound (CPQ) is a privileged nitrogen-heterocyclic scaffold characterized by a donor-acceptor (D-A) architecture. Unlike planar fluorophores (e.g., fluorescein), CPQ possesses a distinct non-planar, twisted conformation in its ground state due to the steric hindrance imposed by the ortho-chlorine atom on the 2-phenyl ring against the quinazoline nitrogen lone pairs.

Why Use CPQ?

-

Molecular Rotor (Viscosity Sensing): The primary direct application of CPQ is as a viscosity-sensitive molecular rotor . Upon photoexcitation, the molecule undergoes intramolecular rotation to a Twisted Intramolecular Charge Transfer (TICT) state, which relaxes non-radiatively in low-viscosity solvents. In viscous environments (e.g., cellular cytoplasm, lysosomes), this rotation is restricted, forcing radiative decay and a dramatic "Turn-On" of fluorescence.

-

Synthetic Gateway to ESIPT Probes: CPQ serves as a robust precursor for synthesizing 2-(2-hydroxyphenyl)quinazoline (HPQ) derivatives. The 2-chloro group acts as a "masked" functionality that can be displaced (via Pd-catalyzed hydroxylation or nucleophilic substitution) to install an -OH group, unlocking Excited-State Intramolecular Proton Transfer (ESIPT) mechanisms for large Stokes shift imaging.

Part 2: Mechanism of Action

A. The Steric "Twist" (Viscosity Sensing)

The ortho-chlorine substituent is the critical design element. It forces the phenyl ring and the quinazoline core out of coplanarity (dihedral angle > 40°).

-

Low Viscosity: Excitation

Rapid rotation around the C2-C1' bond -

High Viscosity: Excitation

Rotation impeded

B. Synthetic Activation (ESIPT Generation)

The quinazoline ring acts as an electron-withdrawing core. By converting the 2-chlorophenyl group to a 2-hydroxyphenyl group, an intramolecular hydrogen bond forms between the phenolic proton and the quinazoline nitrogen.

-

Mechanism: Photoexcitation induces proton transfer from Oxygen to Nitrogen

Keto tautomer emission

Caption: Mechanism of CPQ as a viscosity-sensitive molecular rotor. The steric clash of the 2-Cl group controls the competition between non-radiative TICT decay and radiative emission.

Part 3: Experimental Protocols

Protocol A: Intracellular Viscosity Mapping (Live Cell Imaging)

Target: Visualizing viscosity changes in HeLa/MCF-7 cells under oxidative stress.

Materials:

-

Probe: this compound (Stock: 10 mM in DMSO).

-

Control: Glycerol/Water mixtures (0% to 90% glycerol).

-

Stressor: Nystatin or Lipopolysaccharide (LPS) to induce viscosity changes.

Step-by-Step Methodology:

-

Calibration (In Vitro):

-

Prepare 10

M CPQ solutions in water/glycerol mixtures (v/v: 0, 20, 40, 60, 80, 90%). -

Record fluorescence emission (Ex: 365 nm, Em: 400–550 nm).

-

Data Validation: Plot

vs.

-

-

Cell Culture:

-

Seed HeLa cells in 35mm confocal dishes. Incubate 24h at 37°C, 5% CO

.

-

-

Staining:

-

Wash cells 3x with PBS.

-

Incubate with 10

M CPQ in DMEM (serum-free) for 30 minutes. -

Note: CPQ is hydrophobic; minimize incubation time to prevent aggregation artifacts.

-

-

Imaging:

-

Use a confocal microscope (e.g., Zeiss LSM 880).

-

Channel: DAPI or Blue channel (Ex: 405 nm laser is acceptable if 365 nm is unavailable; Em: 420–480 nm).

-

Stimulation: Treat cells with LPS (10

g/mL) for 4h to simulate inflammation (increases viscosity). -

Readout: Compare mean fluorescence intensity (MFI) between Control and LPS-treated groups.

-

Protocol B: Synthetic Derivatization to ESIPT Probes

Target: Converting the CPQ scaffold into a 2-(2-hydroxyphenyl)quinazoline (HPQ) derivative for large Stokes shift applications.

Reaction Scheme:

Methodology:

-

Reagents: Dissolve CPQ (1.0 eq) in 1,4-Dioxane/H

O (1:1). Add KOH (3.0 eq). -

Catalyst: Add Pd

(dba) -

Conditions: Reflux at 100°C for 12 hours.

-

Workup: Cool to RT, acidify with 1M HCl to pH 4 (crucial to protonate the phenolate). Extract with EtOAc.

-

Validation:

-

TLC: CPQ (

) disappears; HPQ ( -

Spectroscopy: Verify the appearance of a new emission band at ~530 nm (ESIPT band) distinct from the ~420 nm CPQ band.

-

Part 4: Data Interpretation & Troubleshooting

Table 1: Photophysical Comparison of CPQ vs. Derived HPQ

| Property | CPQ (Scaffold/Rotor) | HPQ (ESIPT Derivative) |

| Excitation Max | 350–370 nm | 360–380 nm |

| Emission Max | 420–440 nm (Viscosity Dependent) | 520–540 nm (Keto form) |

| Stokes Shift | Small (~70 nm) | Large (~160 nm) |

| Quantum Yield | Low in water (<0.01); High in Glycerol | Moderate (0.2–0.4) |

| Sensitivity | Viscosity, Temperature | pH, Polarity |

Troubleshooting Guide:

-

Issue: No fluorescence in cells.

-

Cause: Intracellular viscosity might be too low to trigger the rotor, or the probe precipitated.

-

Solution: Increase probe concentration to 20

M or use a positive control (cells treated with Nystatin to rigidify membranes).

-

-

Issue: Blue fluorescence observed in the "ESIPT" synthesis product.

-

Cause: Incomplete conversion or deprotonation (Phenolate form emits blue/purple, Phenol form emits green ESIPT).

-

Solution: Ensure the final solution is neutral/acidic to maintain the protonated phenol required for ESIPT.

-

Part 5: Workflow Diagram (Synthesis to Application)

Caption: Dual-use workflow for CPQ: Direct application as a viscosity sensor (left) and synthetic conversion to ESIPT probes (right).